3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a fluorine atom, a methylphenyl group, and a morpholinyl group attached to a dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dihydroquinolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the dihydroquinolinone core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholinyl Group: This can be achieved through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the dihydroquinolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzenesulfonyl group and the morpholinyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-6-chloro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Uniqueness
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the benzenesulfonyl group and the morpholinyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-7-9-20(10-8-19)17-30-18-26(35(32,33)21-5-3-2-4-6-21)27(31)22-15-23(28)25(16-24(22)30)29-11-13-34-14-12-29/h2-10,15-16,18H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZRGIWCVRCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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